1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene
Overview
Description
1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene, commonly referred to as ABTFMB, is an organic compound with a molecular formula of C10H7F6N3. It is a colorless solid that is soluble in organic solvents and has a melting point of 78°C. ABTFMB has been used in various scientific research applications, such as in the synthesis of organic compounds, as a reagent in organic chemistry, and as a substrate in enzymatic reactions. This article will discuss the synthesis of ABTFMB, its scientific research applications, the mechanism of action, its biochemical and physiological effects, the advantages and limitations for lab experiments, and the potential future directions for this compound.
Scientific Research Applications
1. Application in Thermally Activated Delayed Fluorescence (TADF) Emitters
- Summary of the Application : “1,4-Bis(trifluoromethyl)benzene” is used as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence (TADF) .
- Methods of Application : This compound, along with phenoxazine, phenothiazine or 9,9-dimethyl-9-10-dihydroacridine as donor moieties, was used for the design and synthesis of compounds with symmetrical donor–acceptor–donor architectures .
- Results or Outcomes : The molecules exhibited large dihedral angles between the donor and acceptor moieties which are close to 80°. The compounds showed very broad charge-transfer-state (1 CT) absorption. A 9,9-dimethyl-9-10-dihydroacridine based compound was shown to be a promising cyan TADF emitter .
2. Application in Synthesis of Bis[2,4-bis(trifluoromethyl)phenyl]phosphane Derivatives
- Summary of the Application : “1,3-Bis(trifluoromethyl)benzene” is used as a starting material for the synthesis of bis[2,4-bis(trifluoromethyl)phenyl]phosphane derivatives .
- Methods of Application : The compound undergoes regioselective metalation and subsequent carboxylation at position 2 to give 2,6-bis(trifluoromethyl)benzoic acid .
- Results or Outcomes : The synthesis process results in the formation of bis[2,4-bis(trifluoromethyl)phenyl]phosphane derivatives .
3. Application in Solvent Replacement
- Summary of the Application : “Trifluorotoluene” is used as a replacement for dichloromethane when conditions require higher boiling solvents .
- Methods of Application : The compound is used as a solvent in reactions where dichloromethane would typically be used, but a higher boiling point is required .
- Results or Outcomes : Trifluorotoluene has a boiling point of 103 °C, which is significantly higher than the boiling point of dichloromethane (~40 °C) .
properties
IUPAC Name |
1-(azidomethyl)-3,5-bis(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F6N3/c10-8(11,12)6-1-5(4-17-18-16)2-7(3-6)9(13,14)15/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGHUBCPWOLOFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F6N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657806 | |
Record name | 1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene | |
CAS RN |
620533-92-8 | |
Record name | 1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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